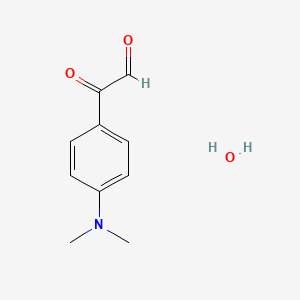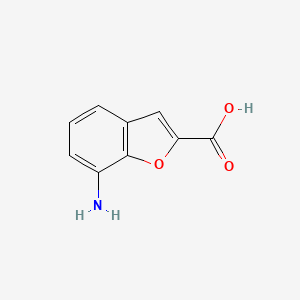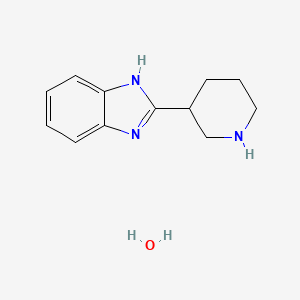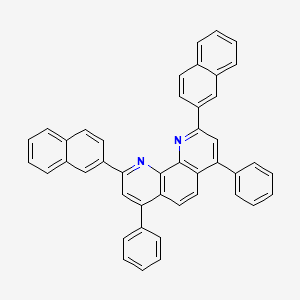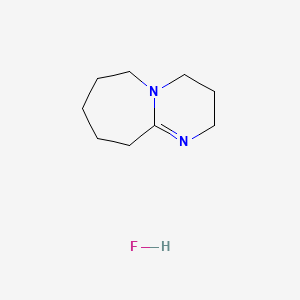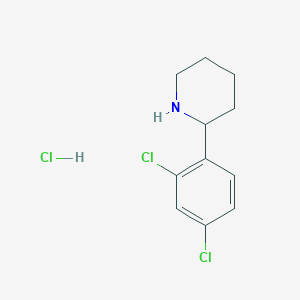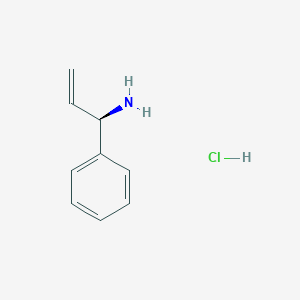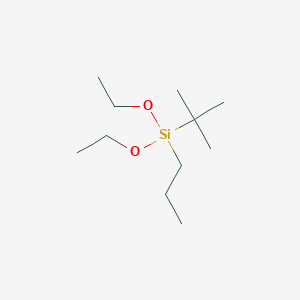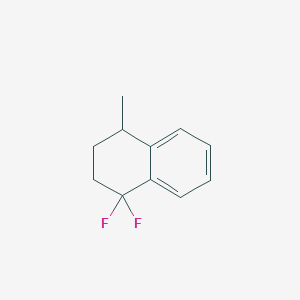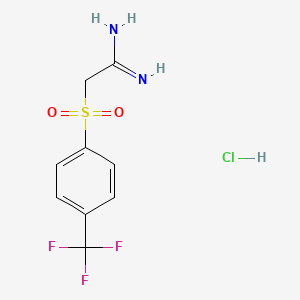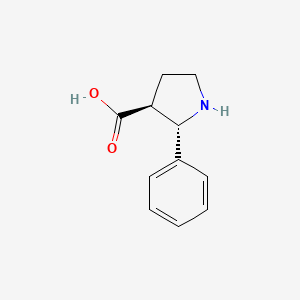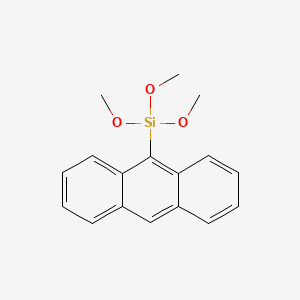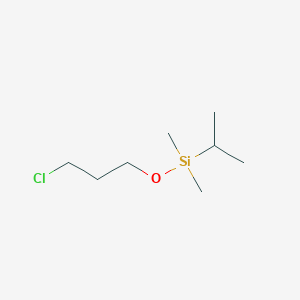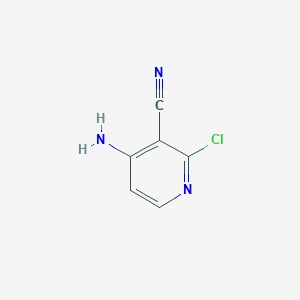![molecular formula C19H29N5O2Si B6590751 4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1187595-88-5](/img/structure/B6590751.png)
4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
描述
4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C19H29N5O2Si and its molecular weight is 387.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step process involving the formation of the pyrazole ring followed by the pyrrolopyrimidine structure. The synthesis might involve the use of catalysts, controlled temperature, and pressure conditions to ensure the correct formation of the desired product.
Industrial Production Methods: Industrial production would likely focus on optimizing the yield and purity of the compound. Methods such as high-performance liquid chromatography (HPLC) and other purification techniques could be employed to achieve the desired product specifications.
化学反应分析
Types of Reactions:
Oxidation: The compound might undergo oxidation reactions at various functional groups, altering its chemical structure and properties.
Reduction: Reduction reactions could target the nitro or carbonyl groups within the compound.
Substitution: Substitution reactions might involve the replacement of functional groups such as hydroxyl, amino, or ethoxy groups.
Common Reagents and Conditions: Reagents like strong acids, bases, and oxidizing or reducing agents are commonly used in these reactions. Conditions such as temperature, pH, and solvent choice are crucial to guide these reactions toward the desired products.
Major Products: The products of these reactions vary based on the specific conditions and reagents used. For instance, oxidation might yield different ketones or aldehydes, while reduction could result in the formation of alcohols or amines.
科学研究应用
Chemistry: The compound can serve as a building block for synthesizing more complex molecules, useful in drug development and materials science.
Biology: Its unique structure allows it to interact with specific biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It holds potential as a pharmacophore in drug design, possibly targeting specific pathways or receptors in disease treatment.
Industry: In the industrial sector, it could be used in the production of specialty chemicals or as an intermediate in chemical manufacturing processes.
Mechanism of Action: The compound exerts its effects through interaction with specific molecular targets. This might involve binding to receptors, inhibiting enzyme activity, or altering the structure and function of proteins. The pathways involved could include signal transduction cascades, metabolic pathways, or regulatory mechanisms within cells.
相似化合物的比较
4-(1-(1-methoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: This compound differs by the substitution of a methoxy group, which could alter its chemical reactivity and biological activity.
4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: Replacing the trimethylsilyl group with an ethoxy group might affect its solubility and interaction with biological targets.
4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(dimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: The dimethylsilyl substitution could influence the compound's stability and reactivity in various conditions.
属性
IUPAC Name |
2-[[4-[1-(1-ethoxyethyl)pyrazol-4-yl]pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2Si/c1-6-26-15(2)24-12-16(11-22-24)18-17-7-8-23(19(17)21-13-20-18)14-25-9-10-27(3,4)5/h7-8,11-13,15H,6,9-10,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEVMRSTXLNHQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=C(C=N1)C2=C3C=CN(C3=NC=N2)COCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
